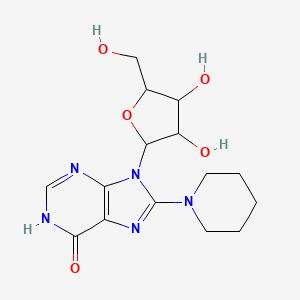
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C15H22N6O4 and a molecular weight of 350.373 It is known for its unique structure, which includes a pentofuranosyl group and a piperidinyl group attached to a purinone core
Vorbereitungsmethoden
The synthesis of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves several steps. One common synthetic route includes the reaction of a purine derivative with a pentofuranosyl donor under specific conditions. The reaction typically requires the use of a catalyst and may involve multiple purification steps to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
9-pentofuranosyl-8-(piperidin-1-yl)-1,9-dihydro-6H-purin-6-one can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with similar structural features.
Cytidine: Another nucleoside with a different base but similar sugar moiety.
Guanosine: A nucleoside with a guanine base, sharing some structural similarities.
Eigenschaften
Molekularformel |
C15H21N5O5 |
|---|---|
Molekulargewicht |
351.36 g/mol |
IUPAC-Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-piperidin-1-yl-1H-purin-6-one |
InChI |
InChI=1S/C15H21N5O5/c21-6-8-10(22)11(23)14(25-8)20-12-9(13(24)17-7-16-12)18-15(20)19-4-2-1-3-5-19/h7-8,10-11,14,21-23H,1-6H2,(H,16,17,24) |
InChI-Schlüssel |
RLJFXPQTJCNTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















